

Spectroscopic Characterization of 2-Methoxypyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxypyrimidin-5-amine

Cat. No.: B1297026

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxypyrimidin-5-amine** (CAS: 56621-89-7). Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted data with established spectroscopic characteristics of related aminopyrimidine compounds to offer a robust analytical profile. This document is intended to support researchers in identifying and characterizing this molecule in various experimental settings.

Chemical and Physical Properties

2-Methoxypyrimidin-5-amine is a solid with the molecular formula $C_5H_7N_3O$ and a molecular weight of 125.13 g/mol .^[1] It is reported to have a melting point of 119-120 °C.^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Methoxypyrimidin-5-amine** based on computational models and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectral Data for **2-Methoxypyrimidin-5-amine**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.1	Singlet	2H	H-4, H-6 (Pyrimidine ring protons)
~4.5	Broad Singlet	2H	-NH ₂ (Amino protons)
~3.9	Singlet	3H	-OCH ₃ (Methoxy protons)

Note: Predicted chemical shifts can vary depending on the solvent and the prediction software. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Methoxypyrimidin-5-amine**

Chemical Shift (δ) ppm	Assignment
~163	C-2 (Carbon attached to methoxy and two nitrogens)
~145	C-4, C-6 (Pyrimidine ring carbons)
~130	C-5 (Carbon attached to the amino group)
~55	-OCH ₃ (Methoxy carbon)

Note: These are estimated chemical shifts. Actual experimental values may differ.[\[2\]](#)

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands for **2-Methoxypyrimidin-5-amine**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-3300	Medium-Strong	Asymmetric N-H Stretch	Primary Amine (-NH ₂)
3330-3250	Medium-Strong	Symmetric N-H Stretch	Primary Amine (-NH ₂)
2950-2850	Medium	C-H Stretch	Methoxy (-OCH ₃)
1650-1580	Medium-Strong	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
1600-1450	Medium-Strong	C=C and C=N Ring Stretching	Pyrimidine Ring
1335-1250	Strong	C-N Stretch	Aromatic Amine
1250-1020	Strong	C-O Stretch	Aryl Ether (-O-CH ₃)
910-665	Broad, Strong	N-H Wag	Primary Amine (-NH ₂)

Note: These are characteristic ranges for the functional groups present in the molecule.[3][4]

Mass Spectrometry (MS)

For a compound with the molecular formula C₅H₇N₃O, the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would have an odd-numbered mass-to-charge ratio (m/z), consistent with the nitrogen rule. The expected nominal molecular weight is 125.

Table 4: Predicted Mass Spectrometry Fragmentation for **2-Methoxypyrimidin-5-amine**

m/z	Proposed Fragment Ion	Proposed Neutral Loss
125	[C ₅ H ₇ N ₃ O] ⁺	(Molecular Ion)
110	[C ₄ H ₄ N ₃ O] ⁺	•CH ₃ (from -OCH ₃)
96	[C ₄ H ₆ N ₃] ⁺	•CHO (from methoxy group)
81	[C ₄ H ₅ N ₂] ⁺	HNCO (from ring fragmentation)

Note: The fragmentation pattern of pyrimidine derivatives can be complex and may involve ring opening and rearrangements.[5][6]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **2-Methoxypyrimidin-5-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Methoxypyrimidin-5-amine** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6)) in a clean, dry vial.
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - ^1H NMR:
 - Spectral Width: -2 to 12 ppm
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds

- Number of Scans: 8-16
 - ^{13}C NMR:
 - Spectral Width: 0 to 220 ppm
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Data Acquisition and Processing:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the Free Induction Decay (FID).
 - Perform a Fourier transform on the FID, followed by phase and baseline correction.
 - Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

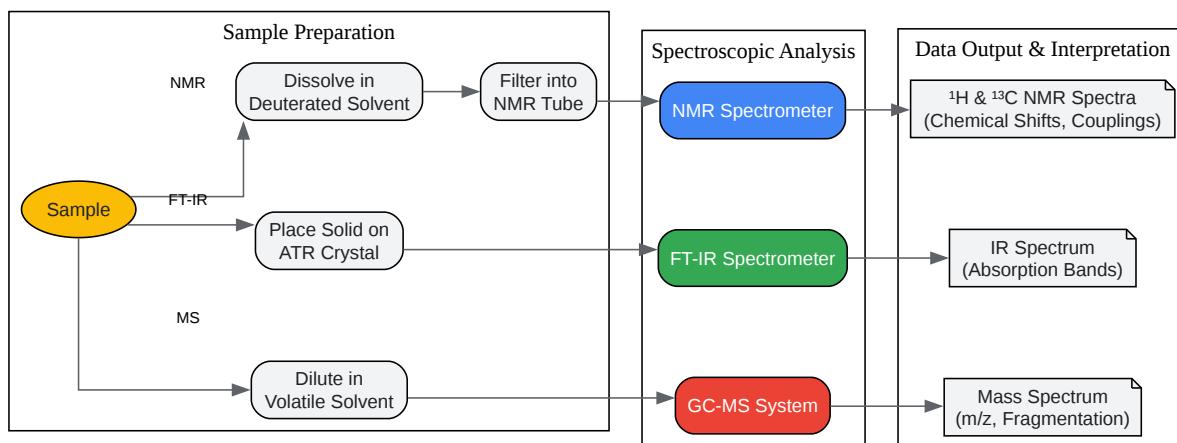
Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place a small amount of solid **2-Methoxypyrimidin-5-amine** powder directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing:
 - The resulting spectrum should be baseline corrected if necessary.
 - Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.


Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **2-Methoxypyrimidin-5-amine** (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.

- Transfer the solution to a 2 mL GC vial.
- Instrumentation and Conditions (Example):
 - Gas Chromatograph:
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL (split or splitless mode)
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230 °C
 - Mass Range: m/z 40-400
- Data Acquisition and Analysis:
 - Inject the sample into the GC-MS system.
 - The compound will be separated on the GC column and then ionized and fragmented in the mass spectrometer.
 - Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of interest.
 - Compare the obtained mass spectrum with spectral libraries for identification and interpret the fragmentation pattern.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 56621-89-7 CAS MSDS (2-Methoxypyrimidin-5-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. acdlabs.com [acdlabs.com]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Methoxypyrimidin-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297026#spectroscopic-data-of-2-methoxypyrimidin-5-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com